2-Chloro-10H-phenothiazin-3-ol chemical structure and physical properties
2-Chloro-10H-phenothiazin-3-ol chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenothiazine Scaffold and Its Significance
The phenothiazine core, a tricyclic heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications.[1] First synthesized in 1883, phenothiazine derivatives have become indispensable in the treatment of psychosis, with chlorpromazine being a landmark discovery in the 1950s.[1] Beyond their well-established antipsychotic effects, which are primarily mediated through dopamine receptor antagonism, phenothiazines exhibit a broad spectrum of biological activities, including antiemetic, antihistaminic, and, more recently discovered, anticancer and antimicrobial properties.[1] The unique butterfly-like conformation of the phenothiazine nucleus and the potential for substitution at various positions allow for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 2-Chloro-10H-phenothiazin-3-ol, providing a detailed exploration of its chemical structure, physical properties, a plausible synthetic route, and potential applications in drug discovery and development.
Chemical Structure and Identification
The chemical identity of 2-Chloro-10H-phenothiazin-3-ol is defined by the following key identifiers:
| Identifier | Value |
| IUPAC Name | 2-Chloro-10H-phenothiazin-3-ol |
| CAS Number | 16770-99-3 |
| Molecular Formula | C₁₂H₈ClNOS |
| Molecular Weight | 249.72 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3)Cl)O |
| InChI Key | InChI=1S/C12H8ClNOS/c13-9-5-12-10(6-15)16-11-4-2-1-3-8(11)14-7(9)12/h1-6,14-15H |
The structure consists of a central phenothiazine ring system with a chlorine atom substituted at the 2-position and a hydroxyl group at the 3-position. The nitrogen at the 10-position is unsubstituted.
Physical and Chemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | Likely a crystalline solid. |
| Melting Point | Expected to be higher than that of 2-Chlorophenothiazine (196-200 °C) due to the presence of the hydroxyl group, which can participate in hydrogen bonding. |
| Boiling Point | High, characteristic of a polycyclic aromatic compound. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and DMSO. The hydroxyl group may slightly increase its polarity compared to 2-Chlorophenothiazine. |
| pKa | The phenolic hydroxyl group will be weakly acidic. |
Synthesis of 2-Chloro-10H-phenothiazin-3-ol: A Plausible Pathway
A direct, documented synthesis of 2-Chloro-10H-phenothiazin-3-ol is not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the 2-chlorophenothiazine core and subsequent aromatic hydroxylation.
Part 1: Synthesis of the Precursor, 2-Chlorophenothiazine
The key starting material for the synthesis of the target molecule is 2-chlorophenothiazine. A common method for its preparation involves the cyclization of a substituted diphenylamine.
Experimental Protocol: Synthesis of 2-Chlorophenothiazine
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet, combine m-chlorodiphenylamine and elemental sulfur.
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Catalyst Addition: Add a catalytic amount of iodine to the mixture.
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Heating: Gradually heat the reaction mixture. The reaction is typically initiated at temperatures around 120-140°C. The evolution of hydrogen sulfide gas will be observed.
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Reaction Monitoring: Maintain the temperature and monitor the reaction progress until the evolution of hydrogen sulfide ceases.
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Work-up: Cool the reaction mixture and dissolve the crude product in a suitable solvent, such as chlorobenzene.
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Purification: Decolorize the solution with activated charcoal and purify the product by recrystallization.
Caption: Synthesis of 2-Chlorophenothiazine from m-Chlorodiphenylamine.
Part 2: Introduction of the Hydroxyl Group
The introduction of a hydroxyl group at the 3-position of the 2-chlorophenothiazine ring is a more challenging step. Direct electrophilic aromatic substitution (e.g., nitration followed by reduction and diazotization) could be a viable, albeit multi-step, approach.
Proposed Experimental Workflow: Hydroxylation of 2-Chlorophenothiazine
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Nitration: Carefully nitrate 2-chlorophenothiazine using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents would likely favor substitution at the 3-position.
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Reduction: Reduce the resulting nitro-2-chlorophenothiazine to an amino-2-chlorophenothiazine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
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Diazotization: Convert the amino group to a diazonium salt by treating the amino-2-chlorophenothiazine with sodium nitrite in a cold, acidic solution.
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Hydrolysis: Heat the diazonium salt solution to hydrolyze the diazonium group, replacing it with a hydroxyl group to yield 2-Chloro-10H-phenothiazin-3-ol.
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Purification: The final product would require purification, likely through column chromatography followed by recrystallization.
Caption: Proposed multi-step synthesis of 2-Chloro-10H-phenothiazin-3-ol.
Potential Applications and Biological Activity
While specific studies on the biological activity of 2-Chloro-10H-phenothiazin-3-ol are limited, the pharmacology of hydroxylated phenothiazine derivatives provides a strong basis for predicting its potential applications.
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Neuroleptic Activity: The phenothiazine scaffold is a well-established pharmacophore for antipsychotic drugs. The introduction of a hydroxyl group can modulate the drug's interaction with dopamine receptors and other CNS targets. Hydroxylated metabolites of phenothiazine drugs are known to be pharmacologically active.
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Anticancer Potential: Numerous phenothiazine derivatives have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The presence of both a chloro and a hydroxyl substituent could lead to novel interactions with cancer-related targets.
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Antimicrobial Properties: The phenothiazine nucleus is also associated with antimicrobial effects. The specific substitution pattern of 2-Chloro-10H-phenothiazin-3-ol may confer activity against a range of bacterial and fungal pathogens.
Conclusion
2-Chloro-10H-phenothiazin-3-ol represents an intriguing, yet underexplored, derivative of the pharmacologically rich phenothiazine family. While its physical properties and a definitive synthetic route require further experimental validation, the proposed synthetic pathway provides a logical approach for its preparation. The established biological activities of related hydroxylated phenothiazines suggest that this compound holds potential for further investigation in the fields of neuropharmacology, oncology, and infectious diseases. This guide serves as a foundational resource to stimulate further research and unlock the therapeutic potential of this unique molecule.
References
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